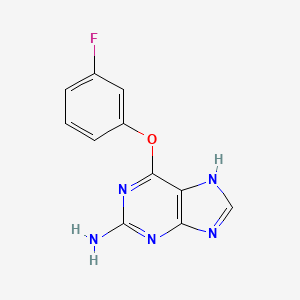
6-(3-fluorophenoxy)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-fluorophenoxy)-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenoxy)-7H-purin-2-amine typically involves the reaction of 3-fluorophenol with a suitable purine precursor under specific conditions. One common method involves the use of sodium methoxide in dimethylacetamide (DMA) as a solvent to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of inorganic bases instead of more hazardous reagents like potassium t-butoxide has been explored to improve safety and scalability . Additionally, crystallization methods are employed for the separation and purification of the final product, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-fluorophenoxy)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(3-fluorophenoxy)-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(3-fluorophenoxy)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group but differ in their core structure and fluorination pattern.
4-(4-chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol: This compound has a similar phenyl group with different substituents, leading to distinct biological activities.
Uniqueness
6-(3-fluorophenoxy)-7H-purin-2-amine is unique due to its specific purine core structure combined with the fluorophenoxy group. This combination imparts unique chemical properties and biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H8FN5O |
|---|---|
Molekulargewicht |
245.21 g/mol |
IUPAC-Name |
6-(3-fluorophenoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8FN5O/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |
InChI-Schlüssel |
HSOZKEMBTWWVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=NC3=C2NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


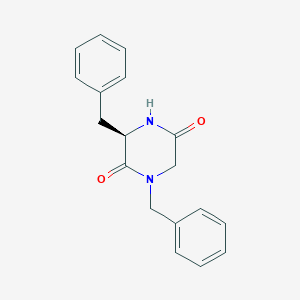
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
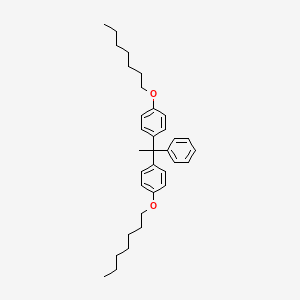
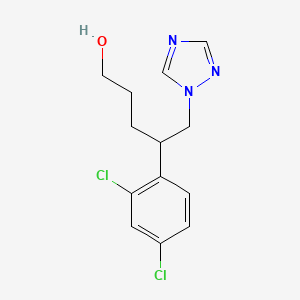
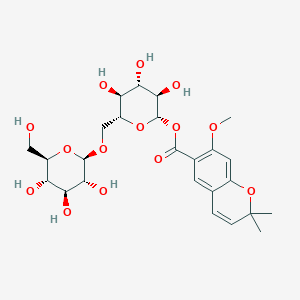
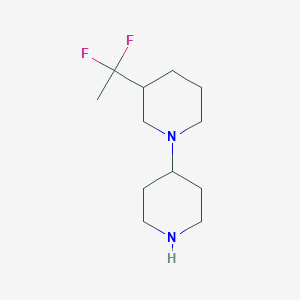
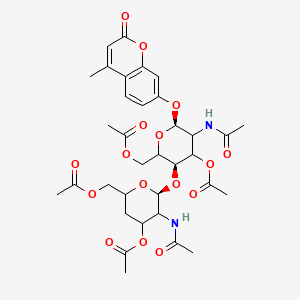
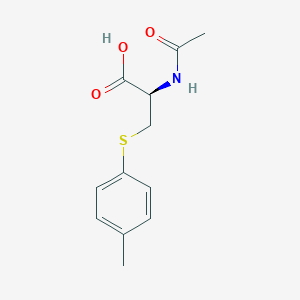
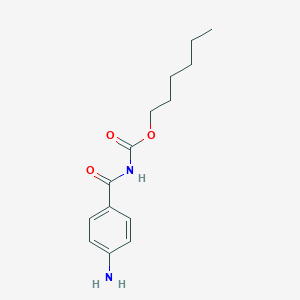
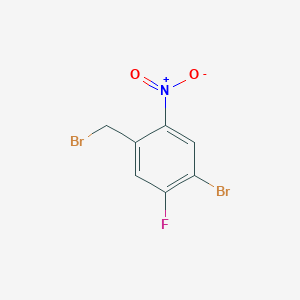
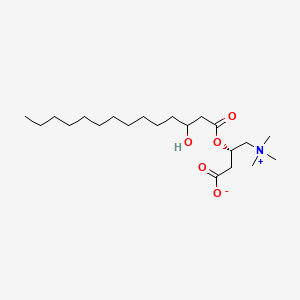
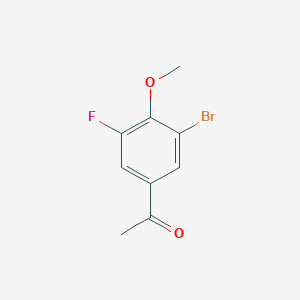
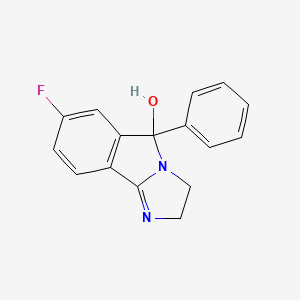
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
